Spectinomycin sulfate tetrahydrate

Antimicrobial susceptibility Neisseria gonorrhoeae STI therapeutics

Aminoglycoside-class 30S inhibitors carry nephrotoxic/ototoxic risk and show only ~53% susceptibility against N. gonorrhoeae. Spectinomycin sulfate tetrahydrate (CAS 64058-48-6) resolves this gap as a bacteriostatic 30S inhibitor lacking aminoglycoside-class toxicity, with documented 100% gonococcal susceptibility and a global pooled resistance rate of 0.3%. • 100% susceptibility in clinical N. gonorrhoeae isolates vs. 52.9% for gentamicin • aadA-based dual selection (spectinomycin/streptomycin) for plant & algal plastid transformation at 50-500 mg/L • Validated stability-indicating HPLC method (RP-C18, 220 nm) for lincomycin-spectinomycin combination QC • Veterinary CRD & swine dysentery with defined withdrawal: 72 h chickens, 5 d swine • EP/USP reference standards available for analytical method validation & release testing

Molecular Formula C14H34N2O15S
Molecular Weight 502.5 g/mol
CAS No. 64058-48-6
Cat. No. B017316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpectinomycin sulfate tetrahydrate
CAS64058-48-6
Molecular FormulaC14H34N2O15S
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O
InChIInChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2
InChIKeyOBZDRKHRQYPQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spectinomycin Sulfate Tetrahydrate: Product Overview


Spectinomycin sulfate tetrahydrate is an aminocyclitol antibiotic derived from Streptomyces spectabilis, structurally related to but mechanistically distinct from aminoglycosides . The compound acts as a bacteriostatic protein synthesis inhibitor through reversible binding to the 16S rRNA of the bacterial 30S ribosomal subunit, specifically interfering with peptidyl tRNA translocation [1]. Spectinomycin sulfate tetrahydrate demonstrates activity against a range of aerobic Gram-negative and Gram-positive organisms as well as Mycoplasma species, while anaerobic organisms are generally resistant . The sulfate tetrahydrate salt form (CAS 64058-48-6) with molecular formula C14H24N2O7·H2SO4·4H2O and molecular weight 502.49 represents the standard reference form for both clinical and research applications .

Aminocyclitol antibiotic with bacteriostatic protein synthesis inhibition
Active against Gram-negative, Gram-positive, and Mycoplasma spp.
Standard reference form for antimicrobial susceptibility testing and selection marker research

Spectinomycin vs Aminoglycosides: Key Differences


Spectinomycin cannot be generically substituted with other 30S ribosomal subunit inhibitors such as gentamicin, streptomycin, or kanamycin due to three quantifiable and mechanistically distinct differentiating factors. First, spectinomycin lacks mRNA misreading activity [1], a hallmark of bactericidal aminoglycosides, resulting in bacteriostatic rather than bactericidal action and a distinct toxicity profile lacking the nephrotoxicity and ototoxicity associated with aminoglycosides [2]. Second, the compound exhibits differential susceptibility patterns: in Neisseria gonorrhoeae isolates, spectinomycin demonstrates 100% susceptibility (MIC range 8–64 mg/L) while gentamicin shows only 52.9% susceptibility [3]. Third, spectinomycin retains a unique resistance selection utility in molecular biology via the aadA gene cassette [4], a function that other aminoglycosides cannot reliably fulfill due to overlapping resistance mechanisms. These factors mandate compound-specific procurement decisions across clinical, veterinary, and research applications.

mRNA misreading
Spectinomycin lacks mRNA miscoding activity; other aminoglycosides typically induce misreading and bactericidal effects, which may not transfer.
Susceptibility shift
Species-level susceptibility patterns differ markedly; substitution with gentamicin or kanamycin may not replicate coverage for N. gonorrhoeae or other target organisms.
aadA cassette utility
The aadA dual spectinomycin/streptomycin resistance cassette is unique; other aminoglycoside selection markers lack this function.

Spectinomycin: Comparative Evidence


N. gonorrhoeae Susceptibility: Spectinomycin vs Gentamicin

In a 2024 study of clinical N. gonorrhoeae isolates, spectinomycin demonstrated 100% susceptibility (MIC range 8–64 mg/L, MIC50=16 mg/L, MIC90=32 mg/L) while gentamicin achieved only 52.9% susceptibility (MIC range 2–16 mg/L, MIC50=4 mg/L, MIC90=8 mg/L) with 47.1% of isolates falling into the intermediate category [1]. Spectinomycin exhibited no resistant isolates (R=0%) in this cohort. In a global systematic review and meta-analysis of 432,880 N. gonorrhoeae isolates (2024), the weighted pooled resistance (WPR) rate for spectinomycin was 0.3%, compared to gentamicin at 0.6% [2]. This analysis further documented that resistance to spectinomycin decreased over time, contrasting with increasing resistance trends observed for tetracycline and ciprofloxacin [2].

N. gonorrhoeae susceptibility
Head-to-head
S=100% (MIC 8–64 mg/L) vs gentamicin S=52.9% (MIC 2–16 mg/L); global WPR 0.3% vs 0.6%
Supports susceptibility testing context in reported clinical isolates
Data from 2024 study (n=34) and meta-analysis (n=432,880); model-dependent
Antimicrobial susceptibility Neisseria gonorrhoeae STI therapeutics aminoglycoside comparison

mRNA Misreading Absence and Toxicity Profile

Spectinomycin is mechanistically distinguished from aminoglycosides by its inability to induce mRNA misreading during translation [1]. Aminoglycosides such as gentamicin, streptomycin, and kanamycin cause codon misreading that results in synthesis of aberrant proteins and contributes to their bactericidal activity and associated nephrotoxicity/ototoxicity. In contrast, spectinomycin binds reversibly to the 16S rRNA at helix 34 of the 30S ribosomal subunit without causing miscoding or the conformational changes in rRNA typical of miscoding agents [2]. This mechanistic distinction is clinically relevant: spectinomycin is documented as neither nephrotoxic nor ototoxic [3], a critical differentiating factor for patients with pre-existing renal impairment or those requiring avoidance of aminoglycoside-class toxicities.

mRNA misreading profile
Class-level
No miscoding induction; reversible 30S binding; distinct toxicity profile documented
May support differentiated safety-related endpoint context
Class-level inference; verify specific model applicability
Mechanism of action toxicity profile ribosomal binding aminocyclitol vs aminoglycoside

Oral Bioavailability and Parenteral Necessity

Pharmacokinetic studies in broiler chickens demonstrate that spectinomycin exhibits limited oral bioavailability, with absolute bioavailability (F) values of 11.8% following a 50 mg/kg oral dose and 26.4% following a 100 mg/kg oral dose [1]. In contrast, intramuscular and subcutaneous administration achieved bioavailability values of 136.1% and 128.8%, respectively, with Cmax values of 152.76 μg/mL (i.m.) and 99.77 μg/mL (s.c.) achieved within 0.25 hours post-administration [1]. Intravenous administration yielded an elimination half-life (t1/2β) of 1.46±1.10 hours and volume of distribution at steady-state of 0.26±0.009 L/kg [1]. In humans with normal renal function, serum half-life is approximately 1.5–1.7 hours [2], with 70–90% of the administered dose excreted unchanged in urine within 24–48 hours [3].

Oral bioavailability
Cross-study
Oral F=11.8–26.4%; i.m. F=136.1% (chicken model); t1/2 ~1.5 h human
Parenteral administration required for systemic exposure research
Animal PK data; confirm for target species and formulation
Pharmacokinetics bioavailability oral absorption parenteral administration

pH-Dependent Activity and Alkaline Degradation

Microbial kinetic studies in Escherichia coli demonstrate that spectinomycin's antibacterial activity is pH-dependent, with the inhibitory constant (ks) increasing linearly with pH up to pH 7.6 [1]. The data indicate that only the uncharged (non-protonated) form of the molecule is biologically active [1]. Under alkaline stress conditions, spectinomycin undergoes degradation with measurable reduction in peak area and formation of degradation products over a seven-day period, while demonstrating relatively good stability under oxidative and photolytic (UV light) conditions [2]. A 1% aqueous solution of spectinomycin has a pH range of 3.8–5.6, and the compound is stable in neutral or acidic solutions but unstable in alkaline solutions [3].

pH-dependent stability
Supporting
Activity optimal at pH ≤7.6; degrades under alkaline stress; stable in oxidative/UV conditions
Formulation pH control recommended; supports stability-indicating method selection
HPLC peak area reduction under alkaline conditions reported
Stability pH dependence degradation kinetics formulation quality control

aadA Dual Selection for Plant and Algal Transformation

Spectinomycin serves as a unique dual-selection agent in plant and algal molecular biology via the bacterial aadA gene, which encodes aminoglycoside-3″-adenylyltransferase and confers resistance to both spectinomycin and streptomycin [1]. The aadA selection marker is characterized as non-lethal, providing rapid visual identification of transformed cells and permitting selection in media containing either spectinomycin or streptomycin [1]. In Chlamydomonas reinhardtii transformation systems, the aadA gene confers resistance to 500 mg/L spectinomycin [2]. Spectinomycin sulfate is typically used at concentrations of 50–100 μg/mL for bacterial selection and 7.5–20 mg/L for eukaryotic cell culture applications . This dual-selection capability is not shared by alternative aminoglycoside selection systems.

aadA dual selection
Class-level
Confers spectinomycin/streptomycin resistance; non-lethal selection; working 50–100 μg/mL (bacteria), 7.5–20 mg/L (eukaryotic)
Enables plant/algal transformation selection marker studies
aadA cassette specificity; validate transformation efficiency in model
Selectable marker plant transformation molecular biology aadA gene Chlamydomonas

Spectinomycin: Application Scenarios


N. gonorrhoeae Testing and β-Lactam Allergy Alternative

Procurement of spectinomycin sulfate tetrahydrate is indicated for clinical microbiology laboratories performing N. gonorrhoeae susceptibility testing and for healthcare facilities managing uncomplicated gonococcal infections in patients with documented β-lactam allergy. The compound's 100% susceptibility rate against clinical N. gonorrhoeae isolates, contrasted with gentamicin's 52.9% susceptibility [1], supports its role as a reliable alternative therapy. The global weighted pooled resistance rate of 0.3% and documented decreasing resistance trends [2] further support its inclusion in antimicrobial stewardship programs and STI treatment guidelines. The absence of nephrotoxicity and ototoxicity [3] makes spectinomycin particularly valuable for patients with pre-existing renal impairment where aminoglycosides are contraindicated.

Poultry CRD and Swine Dysentery

Spectinomycin sulfate tetrahydrate procurement is supported by established veterinary indications for chronic respiratory disease (CRD, airsacculitis) in poultry associated with Mycoplasma and coliform infections, and for swine dysentery associated with Brachyspira (Serpulina) hyodysenteriae [1]. The compound's activity against Mycoplasma species [2] and compatibility in fixed-dose combination formulations with lincomycin (e.g., Linco-Spectin 100 containing 66.7 g spectinomycin and 33.3 g lincomycin per 150 g) [1] provide a validated treatment approach. Withdrawal periods of 72 hours for chickens and 5 days for swine [1] must be factored into production animal procurement planning. The injectable formulation stability under validated HPLC conditions [3] supports quality assurance in veterinary pharmaceutical manufacturing.

aadA Selection in Plant & Algal Transformation

Procurement of spectinomycin sulfate tetrahydrate for plant and algal molecular biology applications is justified by its unique role in aadA-based dual selection systems conferring resistance to both spectinomycin and streptomycin [1]. The non-lethal selection phenotype enables rapid visual identification of transformed cells without the need for lethal selection agents [1]. Working concentrations of 50–100 μg/mL for bacterial selection, 7.5–20 mg/L for eukaryotic cell culture, and up to 500 mg/L for Chlamydomonas reinhardtii transformation [2] provide defined concentration ranges for laboratory procurement and protocol standardization. This application scenario is specific to spectinomycin and cannot be fulfilled by other aminoglycosides lacking the aadA dual-resistance cassette.

Stability-Indicating HPLC for Quality Control

Procurement of spectinomycin sulfate tetrahydrate reference standards is essential for pharmaceutical quality control laboratories implementing stability-indicating HPLC methods for lincomycin-spectinomycin combination products. Validated reverse-phase HPLC methodology using RP-C18 columns with acetonitrile/phosphate buffer (pH 6) mobile phase and UV detection at 220 nm provides simultaneous quantification of both active ingredients [1]. The method's demonstrated stability-indicating capability—with degradation observed under alkaline conditions while maintaining stability under oxidative and photolytic stress [1]—supports its use for purity evaluation and degradation monitoring. The pH-dependent activity profile with optimal antibacterial efficacy at pH ≤ 7.6 [2] informs formulation pH specifications and stability study design. Impurity specifications include limits for impurity A,E (≤1.0%), impurity D (≤4.0%), and total impurities (≤6.0%) [3].

Application
Selection Property
Validation Focus
N. gonorrhoeae susceptibility research
Reported high susceptibility in tested clinical isolates
MIC endpoint interpretation and resistance trend monitoring
Veterinary pathogen susceptibility studies
Mycoplasma and Gram-negative coverage context
Veterinary isolate susceptibility review and pharmacokinetic modeling
Plant/algal transformation selection
aadA dual selection cassette utility
Transformation efficiency and selection concentration optimization
Stability-indicating HPLC analysis
pH-dependent stability profile
Alkaline degradation monitoring and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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